3-Chloro-6-iso-pentoxybenzoic acid 3-Chloro-6-iso-pentoxybenzoic acid
Brand Name: Vulcanchem
CAS No.: 1094336-54-5
VCID: VC7108980
InChI: InChI=1S/C12H15ClO3/c1-8(2)5-6-16-11-4-3-9(13)7-10(11)12(14)15/h3-4,7-8H,5-6H2,1-2H3,(H,14,15)
SMILES: CC(C)CCOC1=C(C=C(C=C1)Cl)C(=O)O
Molecular Formula: C12H15ClO3
Molecular Weight: 242.7

3-Chloro-6-iso-pentoxybenzoic acid

CAS No.: 1094336-54-5

Cat. No.: VC7108980

Molecular Formula: C12H15ClO3

Molecular Weight: 242.7

* For research use only. Not for human or veterinary use.

3-Chloro-6-iso-pentoxybenzoic acid - 1094336-54-5

Specification

CAS No. 1094336-54-5
Molecular Formula C12H15ClO3
Molecular Weight 242.7
IUPAC Name 5-chloro-2-(3-methylbutoxy)benzoic acid
Standard InChI InChI=1S/C12H15ClO3/c1-8(2)5-6-16-11-4-3-9(13)7-10(11)12(14)15/h3-4,7-8H,5-6H2,1-2H3,(H,14,15)
Standard InChI Key LYIIAFFQSPLBBH-UHFFFAOYSA-N
SMILES CC(C)CCOC1=C(C=C(C=C1)Cl)C(=O)O

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

3-Chloro-6-iso-pentoxybenzoic acid is systematically named according to IUPAC guidelines, with the numbering of the benzene ring beginning at the carboxylic acid group (-COOH). The chlorine substituent occupies the third position, while the iso-pentoxy group (-O-CH2_2CH2_2CH(CH3_3)2_2) is located at the sixth position (Figure 1). The iso-pentoxy moiety introduces significant steric bulk and lipophilicity, distinguishing it from simpler alkoxy-substituted benzoic acids .

Table 1: Fundamental Molecular Data

PropertyValue
CAS Number1094336-54-5
Molecular FormulaC12H15ClO3\text{C}_{12}\text{H}_{15}\text{ClO}_3
Molar Mass (g/mol)242.70
IUPAC Name3-Chloro-6-[(3-methylbutoxy)]benzoic acid

Spectral and Stereochemical Features

While experimental spectral data (e.g., NMR, IR) for 3-chloro-6-iso-pentoxybenzoic acid remain unreported in accessible literature, comparisons to structurally analogous compounds provide insight. For instance, the carbonyl stretching vibration (νC=O\nu_{\text{C=O}}) of the carboxylic acid group typically appears near 1680–1700 cm1^{-1} in IR spectra, as observed in related benzoic acids . The chlorine atom’s electron-withdrawing effect likely deshields adjacent protons, producing distinct 1H^1\text{H}-NMR resonances in the aromatic region (7.0–8.5 ppm) .

Physicochemical Properties

Solubility and Partitioning Behavior

The compound’s solubility profile is influenced by its polar carboxylic acid group and nonpolar iso-pentoxy chain. In aqueous solutions, it is expected to exhibit limited solubility due to the hydrophobic iso-pentoxy substituent, contrasting with more hydrophilic benzoic acid derivatives like 3-phenoxybenzoic acid (water solubility: ~1.2 g/L at 25°C) . The calculated partition coefficient (LogP) is estimated to exceed 3.0, reflecting strong lipophilicity—a property shared with chlorinated analogs such as 3-chloro-4-isopropyl-benzoic acid (LogP = 3.16) .

Thermal Stability and Phase Transitions

Synthesis and Reactivity

Synthetic Pathways

Although no direct synthesis protocols for 3-chloro-6-iso-pentoxybenzoic acid are documented, its preparation likely involves electrophilic aromatic substitution or alkoxylation reactions. A plausible route could involve:

  • Chlorination: Direct chlorination of 6-iso-pentoxybenzoic acid using agents like Cl2_2 or SO2_2Cl2_2.

  • Alkoxylation: Introduction of the iso-pentoxy group via nucleophilic substitution on a pre-chlorinated benzoic acid precursor.

Such methodologies align with strategies employed in the synthesis of polyhalogenated benzoic acids, where iodination and chlorination are performed sequentially .

Reactivity and Functional Group Transformations

The carboxylic acid group enables typical reactions such as esterification, amidation, or reduction. The chlorine substituent may participate in nucleophilic aromatic substitution under harsh conditions, though the electron-withdrawing carboxylic acid group could deactivate the ring. The iso-pentoxy chain is expected to resist hydrolysis under mild acidic or basic conditions, akin to other ether-linked substituents .

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